6-Bromo-2,5-dimethylbenzo[d]thiazole
Description
Overview of Benzothiazole (B30560) Heterocycles in Academic Disciplines
Benzothiazole, a bicyclic heterocyclic compound, constitutes a significant scaffold in the realm of medicinal chemistry and materials science. nih.govjchemrev.comjchemrev.com The fusion of a benzene (B151609) ring and a thiazole (B1198619) ring imparts a unique electronic and structural character to the molecule, making it a versatile building block for the design of novel functional compounds. nih.govjchemrev.comjchemrev.com In academic disciplines, benzothiazole derivatives are extensively studied for their wide-ranging pharmacological activities. nih.govmdpi.comresearchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net The structural diversity achievable through substitution on the benzothiazole core allows for the fine-tuning of its biological and physical properties, making it a privileged structure in drug discovery and development programs. nih.govjchemrev.comjchemrev.com
Significance of Halogenation and Alkyl Substitution on Benzothiazole Scaffolds
The introduction of halogen atoms, such as bromine, and alkyl groups, such as methyl, onto the benzothiazole scaffold plays a crucial role in modulating its chemical and biological characteristics. Halogenation can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The presence of a bromine atom, in particular, can introduce a potential site for further chemical modifications, such as cross-coupling reactions, thereby expanding the synthetic utility of the benzothiazole core. nih.gov
Research Rationale for the Detailed Investigation of 6-Bromo-2,5-dimethylbenzo[d]thiazole
The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and methyl groups at the 2- and 5-positions, presents a unique combination of functional groups that warrants detailed scientific investigation. The rationale for its study is rooted in the potential synergistic effects of these substituents on the benzothiazole scaffold.
The presence of the bromine atom at a key position offers a handle for synthetic diversification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov The methyl groups at the 2- and 5-positions can contribute to enhanced biological activity and selectivity. A thorough investigation into the synthesis, characterization, and potential applications of this compound is therefore a logical step in the broader exploration of novel benzothiazole-based compounds for various scientific applications. However, based on currently available public information, detailed research findings, including comprehensive spectroscopic data and specific biological activity studies for this particular compound, remain limited. Further dedicated research is necessary to fully elucidate the chemical and biological profile of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,5-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVLYMSCHNSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2,5 Dimethylbenzo D Thiazole and Its Structural Analogues
Direct Synthetic Routes to 6-Bromo-2,5-dimethylbenzo[d]thiazole
Direct synthesis of this compound can be achieved through two primary pathways: the bromination of a pre-formed 2,5-dimethylbenzo[d]thiazole precursor or a multi-step synthesis starting from a suitably substituted aniline (B41778) derivative.
Bromination Strategies for Dimethylbenzothiazole Precursors
The direct bromination of 2,5-dimethylbenzo[d]thiazole is a straightforward approach to introduce a bromine atom onto the benzene (B151609) ring of the benzothiazole (B30560) core. The position of bromination is directed by the existing methyl groups. Electrophilic aromatic substitution on the benzothiazole ring system is a common method for introducing halogen atoms.
Various brominating agents can be employed for this purpose. A common method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent, often in the presence of a catalytic amount of an acid or a radical initiator. The reaction conditions, such as temperature and reaction time, are crucial for achieving selective bromination at the desired position. For less reactive aromatic systems like thiazoles, more aggressive conditions or stronger brominating agents such as elemental bromine (Br₂) in the presence of a Lewis acid or in an acidic medium like acetic acid may be necessary. It is important to control the stoichiometry of the brominating agent to avoid polybromination.
Table 1: Representative Conditions for Bromination of Benzothiazole Analogues
| Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | 12-24 hours | Moderate to Good |
| Bromine (Br₂) | Chloroform/Catalyst | Reflux | 4-8 hours | Good to Excellent |
Multi-Step Synthesis from Substituted Aniline Derivatives
A more versatile and often preferred method for the synthesis of specifically substituted benzothiazoles like this compound is a multi-step approach starting from a commercially available or readily synthesized substituted aniline. In this case, the ideal starting material would be 4-bromo-2,5-dimethylaniline.
This synthetic route typically involves the reaction of the aniline derivative with a sulfur-containing reagent to construct the thiazole (B1198619) ring. A widely used method is the reaction with potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidizing agent, often bromine in acetic acid. This reaction proceeds through the in-situ formation of an intermediate arylthiourea, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) derivative. For the synthesis of a 2-methylbenzothiazole (B86508), a subsequent reaction, such as a Sandmeyer-type reaction to replace the amino group, or starting with a different cyclization precursor like N-(4-bromo-2,5-dimethylphenyl)thioacetamide would be necessary.
Strategies for Constructing the Benzo[d]thiazole Core
The construction of the benzo[d]thiazole core is a fundamental aspect of synthesizing this class of compounds. Several reliable methods have been developed, primarily involving cyclization reactions.
Cyclization Reactions Involving Thiol and Amine Functionalities
A classic and widely employed method for the synthesis of the benzothiazole ring is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester, or nitrile). To synthesize 2-methylbenzothiazole derivatives, acetic acid or a related acetylating agent would be used.
For the specific synthesis of this compound via this route, one would require 2-amino-5-bromo-4-methylthiophenol and acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out under heating in a suitable solvent. The availability of the specific o-aminothiophenol can be a limiting factor in this approach.
An alternative and more common approach that avoids the often unstable o-aminothiophenols is the Jacobson synthesis. This involves the reaction of an o-acylanilide with a source of sulfur, such as phosphorus pentasulfide (P₄S₁₀), or Lawesson's reagent. For the target molecule, N-(4-bromo-2,5-dimethylphenyl)acetamide would be the precursor.
Palladium-Catalyzed Cyclization Processes
In recent years, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzothiazoles. nih.govorganic-chemistry.orgelsevierpure.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
One such approach involves the intramolecular C-S bond formation through C-H functionalization of thiobenzanilides. nih.gov This method utilizes a palladium catalyst, often in conjunction with an oxidant, to facilitate the cyclization. For the synthesis of this compound, the corresponding N-(4-bromo-2,5-dimethylphenyl)thioacetamide would be the substrate. A typical catalytic system might consist of a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu₄NBr). nih.gov
Another palladium-catalyzed route involves the coupling of o-haloanilines with a sulfur source. For instance, 2-chloroanilines can react with thiocarbamoyl chloride in the presence of a palladium(0) catalyst to yield 2-aminobenzothiazoles. researchgate.net Adapting this for a 2-methyl derivative would require a different coupling partner.
Table 2: Examples of Palladium-Catalyzed Benzothiazole Synthesis
| Substrate | Catalyst System | Reaction Conditions | Product Type |
|---|---|---|---|
| Thiobenzanilide | Pd(II)/Cu(I)/Bu₄NBr | Trifluoroacetic acid, heat | 2-Substituted Benzothiazole nih.gov |
| N-Arylthiourea | Pd(PPh₃)₄/MnO₂ | Oxygen atmosphere, 80 °C | 2-Aminobenzothiazole organic-chemistry.org |
Functionalization and Derivatization Approaches
Once the this compound core is synthesized, the bromine atom at the 6-position serves as a versatile handle for further functionalization and the introduction of diverse substituents. This allows for the creation of a library of analogues for various applications.
A prominent method for the derivatization of aryl bromides is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the benzothiazole core and a wide range of aryl or vinyl boronic acids or their esters. This is a highly efficient and widely used method for creating biaryl structures. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate or sodium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. nih.gov
Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), can also be employed to introduce a variety of functional groups at the 6-position of the benzothiazole ring. These reactions significantly expand the chemical space accessible from this compound.
Table 3: Common Cross-Coupling Reactions for Derivatization of 6-Bromobenzothiazoles
| Reaction Name | Coupling Partner | Catalyst | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Pd(0) or Pd(II) | Aryl, vinyl |
| Stille Coupling | Organotin reagent | Pd(0) | Aryl, vinyl, alkyl |
| Heck Coupling | Alkene | Pd(0) or Pd(II) | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) | Alkyne |
Cross-Coupling Reactions at the Bromo-Position (e.g., Suzuki, Stille, Kumada, Hiyama)
The bromine atom at the C6 position of the benzothiazole ring is a versatile functional group for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating more complex aryl- or alkyl-substituted benzothiazoles.
Suzuki Reaction
The Suzuki-Miyaura coupling is a widely employed method for C-C bond formation, reacting an organoboron species with an organic halide. This reaction has been successfully applied to 6-bromobenzothiazole (B1273717) analogues to synthesize 6-arylbenzothiazoles. For instance, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids or their pinacol (B44631) esters using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The reactions are typically performed in a solvent mixture such as 1,4-dioxane (B91453) and water, with a base like potassium phosphate (B84403) (K₃PO₄), at elevated temperatures. nih.gov These conditions have been shown to be effective for a range of aryl boronic acids, including those with both electron-donating and electron-withdrawing substituents, affording the corresponding 6-aryl-2-aminobenzothiazoles in moderate to excellent yields. nih.gov
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Tolyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/Water | Moderate | nih.gov |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | 64% | nih.gov |
| 2-Amino-6-bromobenzothiazole | 3,5-Bis(trifluoromethyl)phenyl boronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | High | nih.gov |
Stille, Kumada, and Hiyama Reactions
While specific examples of Stille, Kumada, and Hiyama couplings on this compound are not extensively detailed in the literature, the general applicability of these reactions to aryl bromides makes them highly relevant potential routes for its functionalization.
Stille Reaction: This reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups. For a substrate like this compound, a Stille coupling would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a stannane (B1208499) reagent (e.g., R-SnBu₃), and often a copper(I) co-catalyst in a solvent like THF or DMF. wikipedia.orgnih.gov
Kumada Reaction: The Kumada coupling utilizes a Grignard reagent (R-MgBr) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is powerful for forming C-C bonds but requires reaction conditions that are compatible with the highly reactive Grignard reagent. The coupling of this compound would likely proceed using a catalyst such as NiCl₂(dppe) or PdCl₂(dppf) in a solvent like THF or diethyl ether. wikipedia.orgorganic-chemistry.org
Hiyama Reaction: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgwikipedia.org This reaction is considered a more environmentally benign alternative to other couplings due to the low toxicity of organosilanes. nih.gov
Alkylation and Arylation at Other Positions
Beyond the bromo-position, functionalization at other sites on the benzothiazole scaffold, particularly at the C2-position, is crucial for diversifying the molecular structure. Direct C-H activation has emerged as a powerful strategy for this purpose.
Arylation Palladium-catalyzed direct arylation reactions enable the formation of C-C bonds by activating a C-H bond, thus avoiding the need for pre-functionalized starting materials. The C2-position of the benzothiazole ring is particularly susceptible to this type of functionalization. Methodologies have been developed for the direct arylation of benzothiazoles with aryl bromides using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, often in the presence of a phosphine (B1218219) ligand and a base like cesium carbonate (Cs₂CO₃).
Alkylation Direct C-H alkylation of the benzothiazole core at the C2-position can be achieved through various modern synthetic methods. One approach involves a nickel-catalyzed reaction between benzothiazoles and unactivated primary alkyl halides. mdpi.com This system may use a NiBr₂/CuI catalyst combination to achieve C-H bond cleavage and subsequent alkylation. mdpi.com
Furthermore, photoredox catalysis provides a transition-metal-free pathway for C-H alkylation. Under visible light irradiation, an organic photocatalyst can mediate the reaction between benzothiadiazoles and alkylating reagents derived from carboxylic acids, such as N-hydroxyphthalimide esters, to install alkyl groups at the C4 position. acs.orgnih.gov Another strategy involves the K₂S₂O₈-mediated reaction of benzothiazoles with aliphatic alcohols in an aqueous solution, leading to C2-hydroxyalkylated products. nih.gov
C-H Functionalization and Intramolecular C-S Bond Formation
The construction of the benzothiazole core itself is often achieved through reactions that form the critical C-S bond via intramolecular cyclization. These methods typically start from aniline or thioanilide precursors and rely on oxidative C-H functionalization.
Modern approaches have focused on developing more sustainable and efficient protocols. For example, an electrochemical method allows for an external oxidant-free intramolecular dehydrogenative C-S cross-coupling. This process can synthesize 2-aminobenzothiazoles from aryl isothiocyanates and amines, or benzothiazoles from N-aryl thioamides, with high yields.
Nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas is another efficient route to 2-aminobenzothiazoles. This method uses an inexpensive nickel catalyst, such as NiBr₂, under mild conditions and can be readily scaled up.
Visible-light photoredox catalysis offers an environmentally friendly pathway. An aerobic process using a sensitizer (B1316253) like Ru(bpy)₃Cl₂ can drive the radical cyclization of thioanilides. This reaction features C-H functionalization and C-S bond formation, using molecular oxygen as the terminal oxidant and producing water as the only byproduct.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 2,5 Dimethylbenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
NMR spectroscopy is an essential technique for determining the detailed structure of a molecule by providing information about the chemical environment of its atoms. However, no specific NMR data for 6-Bromo-2,5-dimethylbenzo[d]thiazole could be located.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
There is no published ¹H NMR data available for this compound. This type of analysis would be crucial for identifying the chemical shifts and coupling constants of the protons on the aromatic ring and the two methyl groups, providing insights into their spatial arrangement and electronic environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, ¹³C NMR data for this compound is not documented. A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including those in the thiazole (B1198619) and benzene (B151609) rings, as well as the methyl carbons, thus confirming the carbon skeleton of the compound.
Advanced 2D NMR Techniques for Connectivity Assignments
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons within a molecule. The absence of any published research on this compound means that no such 2D NMR studies have been reported, leaving the definitive assignment of its NMR signals unconfirmed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
No high-resolution mass spectrometry (HRMS) data for this compound has been reported. HRMS is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement.
Electron Ionization Mass Spectrometry (EI-MS)
Information regarding the electron ionization mass spectrometry (EI-MS) of this compound is also unavailable. An EI-MS spectrum would provide valuable information about the compound's fragmentation pathways, which can aid in its structural elucidation by showing how the molecule breaks apart under electron impact.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized to determine the molecular weight of a compound by creating ions in the gas phase. For this compound, this analysis would confirm its molecular mass and isotopic distribution. In positive ion mode, the molecule would typically be observed as the protonated species, [M+H]⁺.
Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum is expected to show a characteristic doublet for the molecular ion peak, with the two peaks separated by approximately 2 mass units and having nearly equal intensity. This distinctive pattern provides definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact mass, confirming the elemental composition C₉H₈BrNS.
Table 1: Predicted ESI-MS Data for this compound This table presents calculated theoretical values.
| Ion Species | Isotope | Calculated m/z | Relative Abundance (%) |
|---|---|---|---|
| [M+H]⁺ | C₉H₉⁷⁹BrNS⁺ | 241.9790 | 100.0 |
| C₉H₉⁸¹BrNS⁺ | 243.9770 | 97.3 |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its structural components.
Key expected vibrations include:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Medium to strong bands from the two methyl groups, typically in the 2850-3000 cm⁻¹ region.
C=N Stretching: A characteristic sharp, medium-intensity band for the thiazole imine group, expected around 1600-1650 cm⁻¹.
C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic benzene and thiazole rings.
C-H Bending: In-plane and out-of-plane bending vibrations for both aliphatic and aromatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).
C-Br Stretching: A weak to medium band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Table 2: Predicted Infrared (IR) Spectroscopy Frequencies for this compound This table presents expected vibrational frequency ranges based on functional group analysis.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3020 - 3100 |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 |
| C=N Stretch | Thiazole Ring | 1600 - 1650 |
| Aromatic C=C Stretch | Benzothiazole (B30560) Core | 1450 - 1600 |
| Aliphatic C-H Bend | -CH₃ | 1370 - 1470 |
| Aromatic C-H Bend (out-of-plane) | Benzene Ring | 800 - 900 |
| C-Br Stretch | Aryl Bromide | 500 - 650 |
Electronic Absorption and Emission Spectroscopy for Photophysical Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole core is a conjugated aromatic system, which gives rise to characteristic absorption bands in the UV region. The spectrum of this compound is expected to be dominated by π→π* transitions. The parent benzothiazole molecule typically shows absorption bands around 220, 250, and 285 nm. The addition of methyl and bromo substituents would be expected to cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the chromophore.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent This table presents estimated absorption maxima (λmax) based on the benzothiazole chromophore and substituent effects.
| Electronic Transition | Estimated λmax (nm) | Description |
|---|---|---|
| π→π | ~290 - 310 | Primary absorption band of the substituted benzothiazole system. |
| π→π | ~255 - 270 | Secondary absorption band. |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many benzothiazole derivatives are known to be fluorescent, the presence of a heavy atom like bromine significantly influences the photophysical properties. The "heavy-atom effect" promotes intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).
This efficient ISC process competes directly with fluorescence, and therefore, this compound is expected to exhibit very weak fluorescence, resulting in a low fluorescence quantum yield (Φf). The emission spectrum, if detectable, would appear at a longer wavelength than the absorption maximum, in accordance with Stokes' shift.
Table 4: Predicted Photophysical Properties of this compound This table summarizes the expected fluorescence characteristics.
| Parameter | Expected Value / Observation | Reason |
|---|---|---|
| Fluorescence Emission | Weak | Heavy-atom effect of bromine enhances non-radiative decay pathways. |
| Fluorescence Quantum Yield (Φf) | Low (< 0.1) | Efficient intersystem crossing (ISC) to the triplet state. |
| Stokes' Shift | Moderate | Typical for aromatic fluorophores. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.
This would include:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-S, C-Br) and angles, revealing details about hybridization and bond strain.
Molecular Geometry: Determination of the planarity of the benzothiazole ring system.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including the identification of any intermolecular interactions like π-stacking or C-H···N interactions, which govern the solid-state properties of the material.
Table 5: Representative Parameters from a Hypothetical X-ray Crystallography Study This table lists the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) (g/cm³) | Calculated crystal density |
| R-factor (%) | Indicator of the quality of the structural model fit to the data |
Computational Chemistry and Theoretical Investigations of 6 Bromo 2,5 Dimethylbenzo D Thiazole
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for analyzing molecules like 6-Bromo-2,5-dimethylbenzo[d]thiazole. nih.govbhu.ac.in Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. nih.govbhu.ac.in
The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov This process computationally finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The resulting optimized geometry represents the molecule's most probable conformation in the gas phase. bhu.ac.in Vibrational frequency analysis is subsequently performed to confirm that the optimized structure is a true energy minimum, distinguished by the absence of any imaginary frequencies. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative, based on typical values for similar heterocyclic compounds, and would be specifically calculated in a dedicated study.
| Parameter | Value |
|---|---|
| C-S Bond Length (Thiazole Ring) | ~1.74 Å |
| C=N Bond Length (Thiazole Ring) | ~1.37 Å |
| C-Br Bond Length | ~1.90 Å |
| C-S-C Bond Angle | ~88° |
| C-N-C Bond Angle | ~110° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. bhu.ac.inrsc.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state, indicating high polarizability and a tendency for intramolecular charge transfer. rsc.orgresearchgate.net For this compound, the distribution of HOMO and LUMO orbitals would likely be spread across the fused ring system, with significant density on the thiazole (B1198619) and benzene (B151609) moieties. The presence of the electron-withdrawing bromine atom and electron-donating methyl groups would influence the energies of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for benzothiazole (B30560) derivatives and serve as an example.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Understanding how charge is distributed within a molecule is key to predicting its interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom, providing a quantitative picture of charge distribution. bhu.ac.in This analysis can reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).
A more visual tool is the Molecular Electrostatic Potential (MEP) surface. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color gradient to indicate charge distribution. nih.gov
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would likely be found near the nitrogen and sulfur atoms.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, often found around hydrogen atoms. bhu.ac.in
Green regions denote neutral or non-polar areas.
The MEP surface provides an intuitive guide to the reactive sites of the molecule. nih.govbhu.ac.in
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating electronically excited states. rsc.orgresearchgate.netuci.edu TDDFT is a powerful tool for predicting how a molecule interacts with light, making it essential for understanding its spectroscopic properties. researchgate.net
TDDFT calculations can accurately predict the electronic absorption spectra (UV-Visible) of molecules. rsc.orgresearchgate.net The calculation provides the excitation energies required to promote an electron from a lower energy orbital to a higher one, which correspond to the wavelengths of maximum absorption (λmax). researchgate.net By calculating the energies of the first several excited states, a theoretical UV-Vis spectrum can be constructed and compared with experimental data. mdpi.com
Similarly, TDDFT can be used to predict fluorescence or emission spectra. This involves first optimizing the geometry of the molecule in its lowest excited state and then calculating the energy difference as it relaxes back to the ground state. researchgate.netmdpi.com The difference between the absorption and emission maxima is known as the Stokes shift, a key photophysical property. researchgate.net The solvent environment can also be incorporated into these models to simulate spectra in different media. nih.govresearchgate.net
Table 3: Sample Predicted Spectroscopic Data (Illustrative) Note: This data is an example of what TDDFT calculations would yield.
| Parameter | Predicted Value | Associated Transition |
|---|---|---|
| Absorption Maximum (λmax) | ~310 nm | π → π |
| Emission Maximum (λem) | ~380 nm | π → π |
| Stokes Shift | ~70 nm | - |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT and TDDFT provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be employed to understand how the molecule behaves in a solution. By placing the molecule in a simulated box filled with solvent molecules (e.g., water, ethanol), researchers can observe how it moves, rotates, and interacts with its environment. This approach is invaluable for studying solvent effects on conformational stability and the accessibility of reactive sites. It can also provide insights into how the compound might interact with larger biological systems, such as protein binding sites, by simulating their dynamic interactions over nanoseconds or longer. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis can reveal the stability imparted by these interactions, offering a more nuanced view than simple Lewis structures.
In the hypothetical case of this compound, an NBO analysis would be expected to provide insights into:
The influence of the bromo and dimethyl substituents on the electron distribution across the benzothiazole core.
Hyperconjugative interactions involving the methyl groups.
The nature of the carbon-bromine bond and the participation of bromine's lone pairs in electronic interactions.
The delocalization of π-electrons within the fused aromatic and thiazole rings.
Without specific research on this compound, a data table detailing these specific interactions and their corresponding stabilization energies cannot be generated.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The results of docking studies, often expressed as a binding energy or docking score, can help to predict the binding affinity and mode of action of a compound.
The benzothiazole scaffold is a common feature in many biologically active molecules, and numerous molecular docking studies have been conducted on various benzothiazole derivatives to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole derivative and the amino acid residues in the active site of the target protein.
For this compound, molecular docking studies would be necessary to predict its potential biological targets and to understand the structural basis for its activity. Such studies would involve:
Identifying a potential protein target based on the known activities of similar compounds.
Predicting the binding pose of this compound within the active site of the target.
Analyzing the intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that stabilize the ligand-protein complex.
Calculating a docking score to estimate the binding affinity.
As no specific molecular docking studies for this compound have been reported in the available literature, a data table of its ligand-target interactions, binding energies, and interacting residues cannot be provided.
Chemical Reactivity and Transformation Pathways of 6 Bromo 2,5 Dimethylbenzo D Thiazole
Reactions Involving the Bromine Substituent at Position 6
The bromine atom attached to the benzene (B151609) ring at position 6 is a key functional group that serves as a handle for numerous synthetic transformations. Its reactivity is primarily dictated by its ability to act as a leaving group in nucleophilic substitution reactions or to participate in the catalytic cycle of transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In the case of 6-Bromo-2,5-dimethylbenzo[d]thiazole, the benzothiazole (B30560) moiety itself can be considered as a moderate electron-withdrawing group, which can activate the attached benzene ring towards nucleophilic attack. However, the presence of two electron-donating methyl groups at positions 2 and 5 may partially counteract this activation. Consequently, the potential for SNAr reactions at the C-6 position is generally low under standard conditions and typically requires strong nucleophiles and potentially harsh reaction conditions, such as high temperatures. The reactivity in SNAr is often lower compared to substrates bearing strongly deactivating groups like nitro groups. nih.gov
Reactivity in Transition Metal-Catalyzed Coupling Reactions
The bromine atom at position 6 makes the compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig amination reactions are prominent examples. wikipedia.orgorganic-chemistry.orgwikipedia.org
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to 6-bromobenzothiazole (B1273717) derivatives. nih.govresearchgate.net
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of olefins.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a staple in medicinal chemistry for the synthesis of aryl amines. organic-chemistry.orgnih.gov Studies on related 6-bromobenzothiazole systems demonstrate their suitability for these transformations. nih.gov
A summary of potential transition metal-catalyzed reactions for this compound is presented in the table below.
| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | 6-Aryl-2,5-dimethylbenzo[d]thiazole |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | 6-Alkenyl-2,5-dimethylbenzo[d]thiazole |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(0) catalyst, Base (e.g., NaOtBu) | 6-(Amino)-2,5-dimethylbenzo[d]thiazole |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base (e.g., Et₃N) | 6-Alkynyl-2,5-dimethylbenzo[d]thiazole |
| Stille Coupling | Organostannane | Pd(0) catalyst | 6-Aryl/Alkenyl-2,5-dimethylbenzo[d]thiazole |
| Negishi Coupling | Organozinc reagent | Pd(0) or Ni(0) catalyst | 6-Aryl/Alkenyl-2,5-dimethylbenzo[d]thiazole |
Reactions at the Methyl Substituents at Positions 2 and 5
The two methyl groups on the benzothiazole ring also present opportunities for chemical modification, although their reactivity differs based on their position. The methyl group at C-2 is particularly reactive due to its proximity to the electron-withdrawing thiazole (B1198619) ring.
Oxidation Reactions of Alkyl Groups
The methyl groups, particularly the one at the C-2 position, can undergo oxidation. The C-2 methyl group is activated by the adjacent imine (C=N) bond of the thiazole ring. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that the methyl group is a significant site of attack by hydroxyl radicals, leading to the formation of an aldehyde product (2-formylbenzothiazole). nih.govresearchgate.netacs.orgacs.org This suggests that under controlled laboratory conditions, selective oxidation of the 2-methyl group to an aldehyde or a carboxylic acid is feasible using appropriate oxidizing agents. For instance, oxidation could potentially yield 6-bromo-5-methylbenzo[d]thiazole-2-carboxylic acid. The methyl group at the C-5 position on the benzene ring is less activated and would require harsher conditions for oxidation.
Reduction Reactions of Alkyl Groups
Reduction of the alkyl (methyl) groups on the aromatic ring of this compound is not a common or synthetically straightforward transformation. Alkyl groups on an aromatic system are generally unreactive towards typical reducing agents. Their C-H bonds are strong, and there is no readily accessible pathway for reduction under standard laboratory conditions. Instead of reduction, the reactivity of the 2-methyl group is dominated by the acidity of its protons, which can be removed by a strong base to form a nucleophilic carbanion, enabling condensation reactions. researchgate.net
Reactivity at the Benzothiazole Heteroatoms (Nitrogen and Sulfur)
The nitrogen and sulfur atoms within the thiazole ring possess lone pairs of electrons and can participate in chemical reactions.
The nitrogen atom at position 3 is basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles such as alkyl halides to form quaternary benzothiazolium salts. mdpi.comaip.orgaip.org This N-alkylation introduces a positive charge into the heterocyclic ring, which can significantly alter the compound's properties and subsequent reactivity.
The sulfur atom at position 1 is generally less reactive than the nitrogen atom in electrophilic attack due to its electrons being more diffuse and contributing to the aromaticity of the ring. However, it can be oxidized under strong oxidizing conditions, potentially leading to the formation of a sulfoxide (B87167) or a sulfone. organic-chemistry.org In some cases, harsh oxidation can lead to the cleavage of the thiazole ring. scholaris.ca Photocatalytic methods have also been explored for the formation of C-S bonds involving the sulfur of a thioamide precursor, suggesting the sulfur atom's involvement in radical pathways. thieme-connect.com
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The reactivity of the benzene ring in this compound towards aromatic substitution reactions is governed by the electronic properties of the fused thiazole ring and the substituents present on the benzene moiety, namely the bromo and methyl groups. The benzothiazole unit, as a whole, is generally considered to be electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. wikipedia.org Conversely, this electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are present. wikipedia.org
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. wisdomlib.org However, the benzene ring of this compound is expected to exhibit reduced reactivity towards electrophiles due to the deactivating effect of the fused thiazole ring. The outcome of any potential EAS reaction is directed by the combined influence of the bromo, methyl, and thiazole moieties.
The directing effects of the substituents are as follows:
Methyl group (-CH₃) at C5: This is an activating group and an ortho, para-director. pressbooks.pub
Bromo group (-Br) at C6: This is a deactivating group but an ortho, para-director. pressbooks.pub
Fused Thiazole Ring: The thiazole ring is electron-withdrawing, thus deactivating the benzene ring. wikipedia.org Its directing influence is towards the meta positions relative to the C-N and C-S bonds of the thiazole ring.
Considering the positions on the benzene ring of this compound available for substitution (C4 and C7), the directing effects of the existing substituents would determine the regioselectivity of an incoming electrophile. The methyl group at C5 directs ortho to C4 and C6. The bromo group at C6 directs ortho to C5 and C7. Therefore, electrophilic attack would be directed towards C4 and C7.
Nitration and Halogenation:
Reactions such as nitration and halogenation on deactivated aromatic systems typically require harsh conditions, for instance, the use of fuming nitric acid or a mixture of bromine and nitric acid in concentrated sulfuric acid. scirp.orgscirp.org For this compound, nitration would likely introduce a nitro group at the C4 or C7 position, with the exact outcome depending on the specific reaction conditions and the interplay of the electronic and steric effects of the substituents. Similarly, further halogenation, for example with bromine, would also be expected to occur at the C4 or C7 position.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are classic EAS reactions for attaching substituents to an aromatic ring. wikipedia.org However, these reactions are generally not successful on strongly deactivated aromatic rings. masterorganicchemistry.com Given the electron-withdrawing nature of the benzothiazole moiety, it is anticipated that this compound would be unreactive under standard Friedel-Crafts conditions.
The following table provides examples of electrophilic substitution reactions on related benzothiazole derivatives, illustrating the potential reactivity of the benzene ring.
| Reactant | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 2-Aminobenzothiazole (B30445) | Bromine in a suitable solvent | 2-Amino-4,6-dibromobenzothiazole | Not specified | rsc.org |
| (2H)-1,4-Benzoxazin-3(4H)-one | Bromine | 6,7-Dibromo-(2H)-1,4-benzoxazin-3(4H)-one | Not specified | researchgate.net |
| (2H)-1,4-Benzoxazin-3(4H)-one | Nitrating agent | 6,8-Dinitro-(2H)-1,4-benzoxazin-3(4H)-one | Not specified | researchgate.net |
This table presents data for analogous compounds to illustrate the general reactivity of the benzothiazole ring system, as specific data for this compound is not available.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
In the case of this compound, the electron-withdrawing character of the fused thiazole ring deactivates the benzene ring for electrophilic attack but activates it for nucleophilic attack. wikipedia.org The bromine atom at the C6 position can act as a leaving group. The presence of the electron-withdrawing thiazole ring, particularly the nitrogen atom, can help to stabilize the negative charge developed during the formation of the Meisenheimer intermediate.
For an SNAr reaction to occur, the electron-withdrawing group should ideally be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. masterorganicchemistry.com In this compound, the thiazole ring is fused to the benzene ring, and its electron-withdrawing effect would be exerted on the entire ring. The reaction of this compound with strong nucleophiles could potentially lead to the substitution of the bromine atom. The reactivity would be enhanced if additional strong electron-withdrawing groups were present on the benzene ring.
The following table summarizes a nucleophilic aromatic substitution reaction on a related bromo-substituted benzothiazole derivative.
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole (B93375) | Diazotization followed by coupling with pyrogallol | 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol | Not specified | nih.gov |
This table presents data for an analogous compound to illustrate the potential for substitution at the bromo-position, as specific NAS data for this compound is not available.
Advanced Applications of 6 Bromo 2,5 Dimethylbenzo D Thiazole in Chemical Sciences
Utility as a Versatile Synthetic Building Block
Classified as a heterocyclic and organic building block, 6-Bromo-2,5-dimethylbenzo[d]thiazole serves as a foundational scaffold for the construction of more intricate chemical structures. bldpharm.com Its utility stems from the strategic placement of functional groups that allow for selective chemical modifications.
The bromine atom at the 6-position of the benzothiazole (B30560) ring is a key feature, acting as a versatile synthetic handle for carbon-carbon bond-forming reactions. This is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, related 6-bromobenzothiazole (B1273717) derivatives have been successfully coupled with various aryl boronic acids or pinacol (B44631) esters. mdpi.comresearchgate.net This methodology allows for the systematic introduction of diverse aryl groups onto the benzothiazole core, leading to the synthesis of complex 6-arylbenzothiazole derivatives. mdpi.comresearchgate.net
The general principle involves the reaction of the bromo-derivative with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.com This reaction is a powerful tool for constructing complex molecules that fuse the benzothiazole scaffold with other aromatic systems, which is a common strategy in the development of novel compounds for various applications, including medicinal chemistry and materials science. mdpi.comnih.gov Bromoderivatives of fused heterocyclic systems are widely regarded as important precursors for synthesizing dyes and materials for photovoltaic applications. mdpi.com
Table 1: Example of Suzuki Coupling with a 6-Bromobenzothiazole Derivative
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Phenyl boronic acid | Pd(PPh₃)₄ | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 80% | mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85% | mdpi.com |
This table illustrates the utility of the 6-bromo position in a related benzothiazole system for creating complex biaryl structures.
The robust and reliable nature of cross-coupling reactions on the 6-bromo position makes this compound an ideal scaffold for combinatorial chemistry. By employing a parallel synthesis approach, a single starting material can be reacted with a diverse array of building blocks (such as a library of different boronic acids) to rapidly generate a large collection of structurally related compounds. mdpi.com This method is highly efficient for creating chemical libraries that can be screened for desired biological activities or material properties. The benzothiazole core acts as the constant structural motif, while the substituent at the 6-position provides the source of molecular diversity. This strategy is fundamental in modern drug discovery and materials development programs.
Development of Functional Organic Materials
The inherent electronic and photophysical properties of the benzothiazole ring system make its derivatives, including this compound, attractive candidates for the creation of advanced functional materials.
Benzothiazole moieties are well-known components of organofluorescent materials due to their strong fluorescence and luminescence properties. nih.gov The fused, rigid, and planar ring system of the benzothiazole core facilitates electron delocalization and often leads to significant fluorescence quantum yields. researchgate.net
Derivatives of this compound can be designed as novel fluorescent dyes. The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by introducing different electron-donating or electron-withdrawing groups at the 6-position via the synthetic methods described previously. This modification of the electronic structure of the molecule allows for the rational design of dyes that emit light across the visible spectrum. nih.gov Research on related thiazolo[5,4-d]thiazole systems has shown that functionalization can modulate photophysical properties, making them suitable for solid-state photonic and fluorescence-based optical devices. nih.govrsc.org
Table 2: Photophysical Properties of Selected Thiazole-Based Fluorophores
| Compound Family | Absorption Max (nm) | Emission Max (nm) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Aryl-Thiazolo[5,4-d]thiazole Derivatives | ~330 | ~415 | Fused thiazole (B1198619) rings provide rigidity | researchgate.net |
| Coumarin-Benzothiazolyl Hybrids | N/A | N/A | Combination of two known fluorophores | nih.gov |
This table provides examples of how the thiazole core contributes to the fluorescent properties of various molecular structures.
The unique properties of benzothiazole derivatives have led to their incorporation into materials for optoelectronics. Specifically, benzothiazole moieties are found in commercially important materials used in organic light-emitting diodes (OLEDs). nih.gov The high thermal and oxidative stability of some thiazole-based systems makes them robust candidates for such devices. nih.gov
Furthermore, the fluorescence of the benzothiazole core can be harnessed for chemical sensing applications. Luminescent metal-organic frameworks (LMOFs) incorporating thiazole-based ligands have been developed as chemosensors for the detection of environmental contaminants. scientificarchives.com The principle relies on the change in the fluorescence signal (quenching or enhancement) of the material upon interaction with a specific analyte. By functionalizing the this compound scaffold with specific recognition units, it is possible to design highly selective and sensitive fluorescent sensors.
Ligand Design in Coordination Chemistry
The field of coordination chemistry benefits from the use of heterocyclic compounds as ligands for metal ions. researchgate.net this compound and its derivatives are valuable in this regard due to the presence of the thiazole nitrogen atom, which has a lone pair of electrons available for coordination with a metal center. researchgate.net
This compound can serve as a building block for more complex mono- and polydentate ligands. By introducing additional coordinating atoms through chemical modification (for example, by replacing the bromine at the 6-position with a group containing another donor atom), ligands can be synthesized that bind to metal ions with high affinity and specific coordination geometries. These resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. researchgate.net For example, platinum(II) and palladium(II) complexes with thiazole-containing ligands have been investigated as potential antitumor candidates. researchgate.net The ability to systematically modify the ligand structure starting from a versatile precursor like this compound allows for the tuning of the electronic and steric properties of the final metal complex, thereby influencing its reactivity and function.
No Direct Research Found for Advanced Applications of this compound
The inquiry sought to detail the advanced applications of this specific benzothiazole derivative within the highly specialized fields of coordination chemistry and sensor technology. However, the current body of scientific publications does not appear to contain studies that utilize this compound as a primary building block or functional component for the applications outlined.
While the broader family of thiazole and benzothiazole derivatives is known for its versatile role in the development of advanced materials, including MOFs and chemosensors, the specific applications of the 6-Bromo-2,5-dimethyl substituted variant have not been documented in the accessible literature. Research in these areas often focuses on molecules with specific electronic and structural properties that facilitate the desired functions, and it is possible that this compound has not yet been explored for these purposes or that such research has not been published.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples as requested, due to the absence of primary research on this particular compound in the specified applications.
Structure Activity Relationship Sar Studies of 6 Bromo 2,5 Dimethylbenzo D Thiazole Derivatives
Methodological Framework for SAR Investigations of Benzothiazole (B30560) Derivatives
The investigation into the structure-activity relationships of benzothiazole derivatives, including those of 6-Bromo-2,5-dimethylbenzo[d]thiazole, is a systematic process that integrates synthetic chemistry, biological evaluation, and computational modeling. The primary goal is to identify the key structural features responsible for a compound's biological activity and to understand how modifications to its chemical structure can enhance desired properties while minimizing undesirable ones.
A typical methodological framework for SAR investigations involves several key steps:
Synthesis of Analogues: A series of compounds structurally related to the lead molecule, in this case, this compound, are synthesized. These analogues are designed to probe the effects of modifying specific parts of the molecule. This can include altering the substituents on the benzene (B151609) or thiazole (B1198619) rings, changing their positions, or modifying the core heterocyclic structure itself.
Biological Evaluation: The synthesized analogues are then subjected to a battery of biological assays to determine their activity. This could involve measuring their potency as enzyme inhibitors, their efficacy in cell-based assays, or their antimicrobial activity against various pathogens.
Data Analysis and SAR Determination: The biological data is then correlated with the structural features of the compounds. This analysis helps to identify which structural modifications lead to an increase or decrease in activity, thereby establishing the structure-activity relationship.
Computational Modeling: Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to gain deeper insights into the SAR. These methods can help to visualize how the molecules interact with their biological targets and to develop predictive models for the activity of new, unsynthesized compounds.
Impact of Substituent Modifications on Molecular Properties
The chemical and physical properties of this compound can be significantly altered by modifying its substituents. These modifications can influence the molecule's electronic properties, steric profile, and ultimately, its biological activity.
Position-Specific Effects of Halogens and Alkyl Groups
The presence of a bromine atom at the 6-position and methyl groups at the 2- and 5-positions of the benzothiazole ring has a profound impact on its molecular properties.
Halogens: The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the entire benzothiazole ring system. This can affect the molecule's ability to participate in various chemical reactions and interactions with biological targets. The position of the halogen is crucial; for instance, substitutions at different positions on the benzene ring can lead to variations in biological activity. Studies on other benzothiazole derivatives have shown that the presence of a halogen atom can enhance antimicrobial and anticancer activities. nih.gov
Alkyl Groups: The methyl groups at the 2- and 5-positions are electron-donating groups. These groups can increase the electron density of the benzothiazole ring, which can also modulate its reactivity and biological activity. The steric bulk of the methyl groups can also play a role in how the molecule fits into the active site of a biological target. The substitution at the C-2 position is particularly important for the biological activity of benzothiazoles. researchgate.net
Electronic and Steric Influences of Substituents
The electronic and steric properties of substituents are key determinants of a molecule's activity.
Electronic Effects: The interplay between the electron-withdrawing bromine atom and the electron-donating methyl groups in this compound creates a unique electronic profile. This can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for its chemical reactivity and charge transfer properties. rsc.orgacs.org The electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, making it more susceptible to nucleophilic attack.
Rational Design Principles for Modulating Reactivity and Functionality
The insights gained from SAR studies can be used to rationally design new this compound derivatives with improved properties. This process involves a cyclical approach of design, synthesis, and testing.
Key principles of rational design include:
Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, but which may lead to improved activity or reduced toxicity. For example, a methyl group could be replaced with other small alkyl groups to probe the steric requirements of the binding site.
Structure-Based Design: If the three-dimensional structure of the biological target is known, it can be used to design molecules that fit perfectly into the active site. Molecular docking simulations can be used to predict the binding mode and affinity of designed molecules before they are synthesized.
Pharmacophore Modeling: A pharmacophore is a set of steric and electronic features that is necessary for a molecule to interact with a specific biological target. By identifying the pharmacophore of a series of active compounds, new molecules can be designed that incorporate these features.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as its size, shape, and electronic properties.
A QSAR model is then developed by using statistical methods to find a correlation between the molecular descriptors and the biological activity. Once a reliable QSAR model has been established, it can be used to predict the activity of new, unsynthesized compounds. nih.gov This can help to prioritize which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.
For benzothiazole derivatives, QSAR models have been successfully used to predict a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. ijper.orgresearchgate.net These models can provide valuable insights into the key structural features that are important for activity and can guide the design of new compounds with improved properties.
Future Directions and Emerging Research Opportunities for 6 Bromo 2,5 Dimethylbenzo D Thiazole
Exploration of Sustainable and Green Synthetic Methodologies
The future synthesis of 6-Bromo-2,5-dimethylbenzo[d]thiazole and its derivatives will likely be dominated by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research on benzothiazole (B30560) synthesis has highlighted several promising green approaches that can be adapted for this specific compound. These methodologies focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Key green synthetic strategies applicable to this compound include:
Use of Greener Solvents: Shifting from conventional volatile organic compounds to more environmentally benign solvents like water, ethanol, or solvent-free reaction conditions.
Energy-Efficient Methods: Employing microwave irradiation and ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to traditional heating methods.
Heterogeneous Catalysis: The development and use of reusable solid catalysts can simplify product purification and reduce waste from spent catalysts.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiazoles
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Solvents | Often uses toxic and volatile organic solvents like toluene. | Employs water, ethanol, or solvent-free conditions. |
| Catalysts | May use stoichiometric amounts of reagents or homogeneous catalysts that are difficult to recover. | Utilizes reusable heterogeneous catalysts. |
| Energy | Typically requires prolonged heating under reflux. | Can be accelerated by microwave or ultrasound energy. |
| Efficiency | Often involves multiple steps with purification of intermediates. | Favors one-pot, multi-component reactions for higher atom economy. |
Integration with Machine Learning for Accelerated Material Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new materials based on the this compound scaffold. By leveraging computational power, researchers can predict the properties and potential applications of novel derivatives before their synthesis, saving significant time and resources.
Machine learning models can be trained on existing datasets of thiazole (B1198619) and benzothiazole compounds to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models can then be used to:
Predict Biological Activity: Screen virtual libraries of this compound derivatives for potential therapeutic applications, such as anticancer or antimicrobial agents. Recent studies have successfully used ML to predict the bioactivity of thiazole derivatives. acs.orgnih.gov
Forecast Physicochemical Properties: Predict key properties for materials science applications, such as solubility, thermal stability, and electronic characteristics. For instance, ML has been employed to predict the photophysical properties of benzothiadiazole derivatives, which share structural similarities with benzothiazoles. nih.gov
Identify Promising Candidates: By computationally screening thousands of potential derivatives, ML algorithms can identify a smaller, more manageable set of high-potential candidates for laboratory synthesis and testing.
Table 2: Potential Applications of Machine Learning in the Study of this compound Derivatives
| Machine Learning Application | Predicted Property/Activity | Potential Impact |
| QSAR Modeling | Anticancer, antimicrobial, or enzyme inhibitory activity. | Accelerates the discovery of new drug candidates. |
| QSPR Modeling | Photophysical properties (absorption/emission wavelengths), electronic properties (HOMO/LUMO levels). | Guides the design of new materials for electronics and imaging. |
| Virtual Screening | Binding affinity to specific biological targets. | Reduces the number of compounds that need to be synthesized and tested. |
| Predictive Toxicology | Potential cytotoxicity or adverse effects. | Helps in the early-stage deselection of potentially harmful compounds. |
Development of Novel Reaction Pathways and Catalytic Systems
While traditional methods for benzothiazole synthesis are well-established, future research will focus on developing more sophisticated and versatile reaction pathways for the synthesis and functionalization of this compound. These novel methods will offer greater control over the molecular architecture, allowing for the creation of more complex and tailored derivatives.
Emerging areas in synthetic chemistry that hold promise include:
C-H Bond Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the benzothiazole core and its substituents. This avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. Palladium-catalyzed C-H functionalization has been successfully applied to benzothiazoles. rsc.orgyoutube.com
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a mild and environmentally friendly alternative to traditional thermal methods. This approach has been used for the synthesis of 2-substituted benzothiazoles through intramolecular C-S bond formation. acs.orgpolyu.edu.hkbohrium.com
Novel Catalytic Systems: The exploration of new catalysts, including those based on earth-abundant metals or even metal-free organic catalysts, will be crucial for developing more sustainable and cost-effective synthetic routes. For example, Eosin Y, an organic dye, has been used as a photocatalyst for benzothiazole synthesis. nih.gov
These advanced synthetic tools will enable the precise introduction of various functional groups onto the this compound scaffold, paving the way for the development of a wide array of new molecules with tailored properties.
Expanding the Scope of Functional Materials Applications
Beyond its potential in medicinal chemistry, this compound is a promising building block for a new generation of functional organic materials. The inherent electronic and photophysical properties of the benzothiazole ring system, combined with the specific substitutions on this derivative, make it an attractive candidate for various applications in materials science. rsc.org
Future research is expected to explore the use of this compound derivatives in:
Organic Electronics: The benzothiazole core is an excellent electron-accepting unit, making it suitable for use in organic semiconductors. nih.gov Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.org The bromine atom provides a convenient handle for further extending the π-conjugation of the molecule, which is crucial for tuning its electronic properties.
Fluorescent Probes and Sensors: Benzothiazole derivatives are known for their strong fluorescence and have been successfully developed as fluorescent probes for detecting various analytes, including metal ions and reactive oxygen species. acs.orgnih.gov The this compound scaffold could be functionalized to create novel sensors with high sensitivity and selectivity for specific biological or environmental targets.
Bioimaging: The fluorescent properties of benzothiazole derivatives also make them suitable for use as imaging agents in biological systems. nih.govacs.org By attaching specific targeting moieties, derivatives of this compound could be developed for imaging specific cells, tissues, or even subcellular organelles like mitochondria. acs.org
Table 3: Potential Functional Material Applications for this compound Derivatives
| Application Area | Role of the Benzothiazole Derivative | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer material or host material. | High quantum yield, suitable HOMO/LUMO energy levels, thermal stability. |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | High charge carrier mobility, good film-forming properties. |
| Fluorescent Sensors | Fluorophore that responds to a specific analyte. | High sensitivity and selectivity, significant change in fluorescence upon binding. |
| Bioimaging Probes | Fluorescent label for specific biological targets. | High fluorescence quantum yield, photostability, cell permeability, low cytotoxicity. |
Q & A
Q. How are computational tools like molecular dynamics (MD) simulations used to predict the compound’s stability in biological systems?
- Methodological Answer :
- Solubility Prediction : Simulate free energy of solvation in water/octanol to estimate logP and bioavailability .
- Metabolic Stability : Use in silico cytochrome P450 metabolism models to identify vulnerable sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
